molecular formula C19H22N2O B14452700 N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide CAS No. 77531-78-3

N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B14452700
CAS No.: 77531-78-3
M. Wt: 294.4 g/mol
InChI Key: LAHYNYBFVBTCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide is a compound that features a biphenyl group attached to a piperidine ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Acetamide Formation: The biphenyl intermediate is then reacted with chloroacetyl chloride to form the corresponding acetamide.

    Piperidine Introduction: Finally, the acetamide is reacted with piperidine under basic conditions to yield N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the biphenyl or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Alkaloids: Compounds such as piperine, lobeline, and coniine share the piperidine ring structure.

    Biphenyl Derivatives: Compounds like biphenyl-4-carboxylic acid and biphenyl-2,2’-dicarboxylic acid share the biphenyl core.

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the combination of the biphenyl and piperidine moieties linked through an acetamide group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

77531-78-3

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-(3-phenylphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C19H22N2O/c22-19(15-21-12-5-2-6-13-21)20-18-11-7-10-17(14-18)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,20,22)

InChI Key

LAHYNYBFVBTCEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.